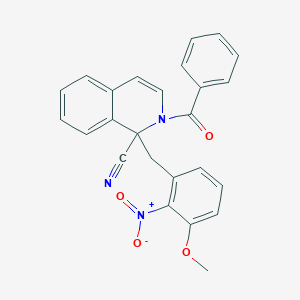

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of Isoquinoline Core: Starting from a suitable benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.

Functional Group Modifications: Introduction of the benzoyl group, methoxy group, and nitro group through various substitution reactions.

Final Assembly: Coupling reactions to attach the benzyl and carbonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization might be used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reduction: Reduction of the nitro group to an amine is a common transformation.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and isoquinoline moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.

Reduction Products: Amino derivatives from nitro group reduction.

Substitution Products: Various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Antimicrobial Activity: Possible antimicrobial properties due to its functional groups.

Industry

Material Science: Use in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile would depend on its specific interactions with molecular targets. Possible mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Benzoyl-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the methoxy and nitro groups.

1-(3-Methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the benzoyl group.

Uniqueness

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Biologische Aktivität

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile (CAS Number: 53055-07-5) is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H19N3O4 with a molecular weight of 425.4 g/mol. The IUPAC name provides insight into its structural components, which include an isoquinoline core and various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H19N3O4 |

| Molecular Weight | 425.4 g/mol |

| IUPAC Name | 2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile |

| InChI Key | BDPGLLUOPLWKJM-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoquinoline Core : Using suitable benzylamine derivatives.

- Functional Group Modifications : Introducing benzoyl, methoxy, and nitro groups through substitution reactions.

- Final Assembly : Coupling reactions to attach the benzyl and carbonitrile groups under controlled conditions.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Potential mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access.

- Receptor Modulation : Interaction with cell surface or intracellular receptors could alter signal transduction pathways.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds. For instance, derivatives similar to 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline have shown significant activity against Staphylococcus aureus and other pathogens. These studies utilized quantitative structure–activity relationship (QSAR) modeling to correlate chemical structure with biological efficacy .

Case Studies

Several case studies highlight the biological implications of compounds within the same class:

-

Antimicrobial Efficacy : A study on related benzoyl derivatives demonstrated a strong correlation between specific substituents and enhanced antibacterial activity against various strains.

Compound Activity Against S. aureus Activity Against E. coli 2-Benzoyl Derivative A Moderate Weak 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl) Strong Moderate - Inhibition Studies : Research indicated that certain isoquinoline derivatives exhibit inhibitory effects on key enzymes involved in bacterial metabolism, suggesting a potential therapeutic application in treating bacterial infections .

Eigenschaften

Molekularformel |

C25H19N3O4 |

|---|---|

Molekulargewicht |

425.4 g/mol |

IUPAC-Name |

2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile |

InChI |

InChI=1S/C25H19N3O4/c1-32-22-13-7-11-20(23(22)28(30)31)16-25(17-26)21-12-6-5-8-18(21)14-15-27(25)24(29)19-9-3-2-4-10-19/h2-15H,16H2,1H3 |

InChI-Schlüssel |

BDPGLLUOPLWKJM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.